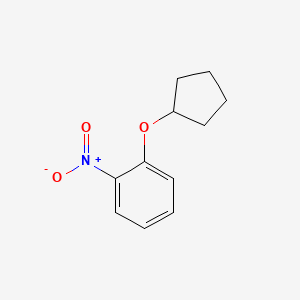![molecular formula C15H11ClN2OS B3035121 5-Acetyl-2-[(4-chlorophenyl)sulfanyl]-6-methylnicotinonitrile CAS No. 303146-64-7](/img/structure/B3035121.png)
5-Acetyl-2-[(4-chlorophenyl)sulfanyl]-6-methylnicotinonitrile
Descripción general
Descripción
“5-Acetyl-2-[(4-chlorophenyl)sulfanyl]-6-methylnicotinonitrile” is a chemical compound with the CAS Number: 303146-64-7. It has a molecular weight of 302.78 and its IUPAC name is 5-acetyl-2-[(4-chlorophenyl)sulfanyl]-6-methylnicotinonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H11ClN2OS/c1-9-14(10(2)19)7-11(8-17)15(18-9)20-13-5-3-12(16)4-6-13/h3-7H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I have access to .
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
- A similar compound, 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene, was synthesized and characterized using various spectroscopic methods, indicating potential in molecular structure studies and synthesis techniques (Mabkhot et al., 2016).
Pharmacological Evaluation and Molecular Docking
- Compounds related to 5-Acetyl-2-[(4-chlorophenyl)sulfanyl]-6-methylnicotinonitrile show potential as antibacterial agents, with some derivatives exhibiting significant activity against various bacterial strains (Siddiqui et al., 2014).
Antimicrobial Agents
- Another related compound, 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, was synthesized and showed moderate antimicrobial activity, indicating potential use in developing new antimicrobial agents (Sah et al., 2014).
Anti-Tubercular Activity
- A derivative, 4,6-bis(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-methoxynicotinonitrile, was found to inhibit Mycobacterium tuberculosis, suggesting the potential of these compounds in anti-tubercular therapies (Manikannan et al., 2010).
Enzyme Inhibition
- Compounds such as 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide showed activity against enzymes like acetylcholinesterase, indicating their potential in enzyme inhibition research (Rehman et al., 2013).
Hemolytic and Thrombolytic Activity
- Some derivatives of 5-(3-chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole were found to have low toxicity and good thrombolytic activity, suggesting their applicability in cardiovascular disease treatments (Aziz-Ur-Rehman et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
5-acetyl-2-(4-chlorophenyl)sulfanyl-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-9-14(10(2)19)7-11(8-17)15(18-9)20-13-5-3-12(16)4-6-13/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXUDKKDLUEXPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SC2=CC=C(C=C2)Cl)C#N)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001169023 | |
| Record name | 5-Acetyl-2-[(4-chlorophenyl)thio]-6-methyl-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-[(4-chlorophenyl)sulfanyl]-6-methylnicotinonitrile | |
CAS RN |
303146-64-7 | |
| Record name | 5-Acetyl-2-[(4-chlorophenyl)thio]-6-methyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303146-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetyl-2-[(4-chlorophenyl)thio]-6-methyl-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-chloro-5-(2,6-difluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3035040.png)




![Tert-butyl 2-(3-{[(tert-butyl)oxycarbonyl]methyl}-2-oxoimidazolidinyl)acetate](/img/structure/B3035046.png)






